Physicochemical properties and characterization of 2-bromo-4-nitrobenzohydrazide
Physicochemical properties and characterization of 2-bromo-4-nitrobenzohydrazide
Title: Physicochemical Properties, Characterization, and Applications of 2-Bromo-4-nitrobenzohydrazide: A Comprehensive Technical Guide
Executive Summary 2-Bromo-4-nitrobenzohydrazide (CAS: 1239764-58-9) is a highly versatile building block in organic synthesis and medicinal chemistry. The molecule features a rigid benzene ring decorated with three distinct functional groups: an ortho-bromo substituent, a para-nitro group, and a hydrazide moiety. This unique triad allows it to serve as a pivotal intermediate for synthesizing complex heterocycles, such as 1,3,4-oxadiazoles, and biologically active acylhydrazones used in modern drug discovery.
Physicochemical Profiling
The physicochemical properties of 2-bromo-4-nitrobenzohydrazide dictate its reactivity and handling requirements. The electron-withdrawing nature of the nitro group at the para position enhances the electrophilicity of the precursor carbonyl during synthesis, while the ortho-bromo group provides steric shielding and serves as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions[1].
Table 1: Physicochemical Properties of 2-Bromo-4-nitrobenzohydrazide
| Property | Value |
| Chemical Name | 2-Bromo-4-nitrobenzohydrazide |
| CAS Number | 1239764-58-9[2] |
| Molecular Formula | C7H6BrN3O3[3] |
| Molecular Weight | 260.04 g/mol [3] |
| SMILES String | NNC(=O)c1c(Br)cc([O-])cc1[3] |
| Appearance | Light yellow to off-white solid |
| Storage Conditions | Sealed in dry, 2-8 °C[4] |
Synthesis Protocol: A Self-Validating Workflow
The synthesis of 2-bromo-4-nitrobenzohydrazide is typically achieved via a two-step sequence starting from 2-bromo-4-nitrobenzoic acid. The protocol relies on Fischer esterification followed by hydrazinolysis.
Step 1: Esterification to Methyl 2-bromo-4-nitrobenzoate [1] Causality: Direct hydrazinolysis of carboxylic acids is thermodynamically unfavorable. Converting the acid to a methyl ester creates a superior leaving group (methoxide), facilitating the subsequent nucleophilic acyl substitution.
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Reaction Setup: Dissolve 10.0 mmol of 2-bromo-4-nitrobenzoic acid in 30 mL of anhydrous methanol.
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Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Rationale: H₂SO₄ acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
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Reflux: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent.
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Workup: Once complete, cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7-8 to quench the acid catalyst. Extract with dichloromethane (3 x 20 mL), dry over anhydrous MgSO₄, and evaporate to yield methyl 2-bromo-4-nitrobenzoate.
Step 2: Hydrazinolysis to 2-Bromo-4-nitrobenzohydrazide [5] Causality: Hydrazine hydrate is a potent nucleophile due to the alpha-effect (adjacent lone pairs repelling each other, raising the HOMO energy). It attacks the ester carbonyl, displacing methanol to form the hydrazide.
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Reaction Setup: Dissolve the intermediate methyl ester (approx. 8.0 mmol) in 20 mL of absolute ethanol.
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Reagent Addition: Add 40.0 mmol (5 equivalents) of 80% hydrazine hydrate. Rationale: An excess of hydrazine prevents the formation of symmetric diacylhydrazines (N,N'-diaroylhydrazines) and drives the equilibrium toward the mono-hydrazide.
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Reflux/Microwave: Heat the mixture under reflux at 80 °C for 2-4 hours. Alternatively, utilize microwave irradiation (360 W) for 3-5 minutes for accelerated kinetics (6[6]).
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Crystallization: Cool the mixture in an ice bath. The product will precipitate as a solid. Filter under vacuum and wash with cold ethanol to remove unreacted hydrazine. Recrystallize from hot ethanol to yield pure 2-bromo-4-nitrobenzohydrazide.
Step-by-step synthetic workflow for 2-bromo-4-nitrobenzohydrazide.
Analytical Characterization Workflows
To ensure the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required.
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Nuclear Magnetic Resonance (NMR):
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Solvent Choice: DMSO-d₆ is mandatory. The extensive hydrogen-bonding network formed by the -C(=O)NHNH₂ group renders the compound poorly soluble in CDCl₃.
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¹H-NMR Signatures: The hydrazide protons appear as two distinct signals: a broad singlet for the -NH₂ group (~4.5 ppm) and a downfield singlet for the -NH- group (~10.0 ppm) due to the deshielding effect of the adjacent carbonyl. The aromatic protons will exhibit a characteristic AMX spin system perturbed by the electron-withdrawing -NO₂ and -Br groups.
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Fourier-Transform Infrared Spectroscopy (FT-IR):
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Expect sharp absorption bands at ~3320 cm⁻¹ and ~3200 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching. The Amide I band (C=O stretch) will present strongly around 1650-1660 cm⁻¹[5].
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Electrospray ionization (ESI+) will yield a molecular ion peak [M+H]⁺. Due to the presence of a single bromine atom, the mass spectrum will display a classic 1:1 isotopic doublet at m/z ~260 and 262 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).
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Reactivity and Applications in Drug Development
The pharmacological significance of benzohydrazides lies in their ability to act as versatile precursors for bioactive heterocycles. The 2-bromo-4-nitrobenzohydrazide scaffold is particularly valuable in the development of enzyme inhibitors and antimicrobial agents (7[7]).
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Acylhydrazone Formation: Condensation with aromatic aldehydes yields Schiff bases (acylhydrazones). These compounds often exhibit potent antimicrobial and anti-tubercular activities by chelating metal ions essential for bacterial enzymes.
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1,3,4-Oxadiazole Cyclization: Reaction of the hydrazide with carboxylic acids or amino acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) generates 2,5-disubstituted-1,3,4-oxadiazoles[7]. The oxadiazole ring is a well-known bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.
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Cross-Coupling: The ortho-bromo substituent serves as an orthogonal reactive site for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for late-stage functionalization of the aromatic core[1].
Reaction pathways of 2-bromo-4-nitrobenzohydrazide in drug discovery.
References
- BLD Pharm.
- Aldlab Chemicals. "Benzoic acid, 2-bromo-4-nitro-, hydrazide: 1239764-58-9".
- Battisti, U. M., et al. "Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase". Pharmaceuticals 16.5 (2023): 668.
- Briki, K., et al. "Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives". Arabian Journal of Chemistry 17.6 (2024): 105767.
- MDPI Pharmaceuticals. "2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide".
Sources
- 1. mdpi.com [mdpi.com]
- 2. 91808-64-9|2-Bromo-4-nitrobenzamide|BLD Pharm [bldpharm.com]
- 3. aldlab-chemicals_Benzoic acid, 2-bromo-4-nitro-, hydrazide [aldlab.com]
- 4. 374671-07-5|3-Bromo-5-nitrobenzohydrazide|BLD Pharm [bldpharm.com]
- 5. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
